molecular formula C17H12N2O B3278184 2-Benzoyl-2-benzylmalononitrile CAS No. 6731-55-1

2-Benzoyl-2-benzylmalononitrile

Cat. No.: B3278184
CAS No.: 6731-55-1
M. Wt: 260.29 g/mol
InChI Key: PUVUOVVXYSWWRH-UHFFFAOYSA-N
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Description

2-Benzoyl-2-benzylmalononitrile is a specialized malononitrile derivative valued in organic and medicinal chemistry research for its multifunctional structure, which serves as a versatile building block for the synthesis of complex heterocyclic compounds and functionalized polymers. Its molecular architecture, incorporating both benzoyl and benzyl groups, makes it a key precursor in cyclocondensation reactions and multicomponent syntheses to develop novel chemical entities with potential pharmacological activity. Researchers utilize this compound to explore new pathways in the development of organic electronic materials and ligands for catalytic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information is provided for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyl-2-benzylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-17(13-19,11-14-7-3-1-4-8-14)16(20)15-9-5-2-6-10-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVUOVVXYSWWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzoyl 2 Benzylmalononitrile

Contemporary Synthetic Strategies for 2-Benzoyl-2-benzylmalononitrile

Catalytic Systems in Synthesis

Heterogeneous Catalysis and Nanocatalysts

The pursuit of sustainable chemical manufacturing has propelled the development of heterogeneous catalysts for the synthesis of complex molecules like this compound. These catalysts, which exist in a different phase from the reactants, offer significant advantages, including simplified product purification, reduced waste generation, and the potential for catalyst recycling and reuse.

While specific research on heterogeneous catalysis for the direct synthesis of this compound is limited, studies on the key reaction steps—C-acylation and C-alkylation of active methylene (B1212753) compounds—provide valuable insights. For the C-acylation step, solid catalysts are explored as alternatives to traditional homogeneous Lewis acids. For instance, copper (II) oxide has been effectively used as a commercially available, inexpensive, and reusable heterogeneous catalyst for the chemoselective acylation and benzoylation of various functional groups under solvent-free conditions tsijournals.com. This points to the potential of metal oxides to facilitate the benzoylation of a benzylmalononitrile (B177411) precursor.

Nanocatalysts, with their high surface-area-to-volume ratio, offer enhanced catalytic activity. In related syntheses, such as the Knoevenagel condensation to produce precursors, nanocatalysts like basil-Fe3O4 have been successfully employed, demonstrating the potential of green-synthesized magnetic nanoparticles in facilitating key C-C bond formations nih.gov.

Transition Metal-Mediated Transformations

Transition metals and their complexes are instrumental in mediating the precise C-acylation and C-alkylation steps required for the synthesis of this compound. These catalysts can activate substrates and promote bond formation with high efficiency and selectivity under mild conditions.

A significant breakthrough in the C-acylation of malononitrile (B47326) and related 1,3-dicarbonyl compounds involves a catalytic system using samarium(III) chloride (SmCl₃), a lanthanide metal salt that provides a recyclable and efficient method for reaction with acid chlorides nih.govorganic-chemistry.org. This catalytic approach is a more sustainable alternative to traditional methods that often require stoichiometric amounts of strong bases or Lewis acids like AlCl₃ organic-chemistry.org. The reaction proceeds effectively in toluene (B28343) with triethylamine (B128534) as a base, demonstrating broad applicability to a range of substrates organic-chemistry.org.

Copper salts have also been identified as effective catalysts. Investigations into the acylation of benzyl (B1604629) alcohol revealed that copper (II) oxide was the most efficient among various copper salts, including CuCl, CuCl₂, and CuSO₄·5H₂O, for promoting the reaction tsijournals.com. Furthermore, copper(I) has been used to catalyze tandem reactions involving vinyl malononitriles, showcasing its utility in complex transformations of malononitrile derivatives acs.org. Other transition metals, such as palladium and iridium, have been employed in the asymmetric allylic alkylation of malononitriles to create chiral precursors, highlighting the versatility of transition metal catalysis in functionalizing these molecules organic-chemistry.org.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For this compound, this involves utilizing solvent-free reaction conditions and energy-efficient technologies like microwave irradiation.

Solvent-Free Conditions

Conducting synthetic transformations without the use of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, cost, and safety hazards. The C-alkylation of active methylene compounds, a key step in the synthesis of the target molecule, has been successfully performed under solvent-free microwave conditions mdpi.comresearchgate.net. In many instances, the use of a phase transfer catalyst becomes unnecessary under these conditions, further simplifying the process mdpi.comresearchgate.net.

Similarly, the C-acylation step can be achieved without solvents. Copper (II) oxide has proven to be an effective catalyst for the acylation and benzoylation of alcohols, phenols, and amines under solvent-free conditions at room temperature, offering excellent yields and high chemoselectivity tsijournals.com. The application of these solvent-free methods to the synthesis of this compound would represent a significant step towards a more environmentally benign process.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, increased product yields, and improved selectivity nih.govacs.org. This technology is considered a form of molecular heating, where energy is directly transferred to the reacting molecules, leading to rapid temperature increases and accelerated reaction rates mdpi.comresearchgate.net.

The synthesis of malononitrile derivatives has been shown to benefit significantly from microwave assistance. While many reports focus on Knoevenagel condensations nih.govacs.orgresearchgate.neteurekaselect.com, the principles are directly applicable to the alkylation and acylation steps needed for this compound. For example, the solid-liquid phase C-alkylation of compounds with active methylene groups, such as ethyl cyanoacetate (B8463686), has been efficiently carried out under microwave irradiation, often without the need for a solvent or phase transfer catalyst mdpi.comresearchgate.net. This method allows for the rapid and efficient synthesis of mono-alkylated products in good yields mdpi.com.

Optimization of Reaction Parameters and Process Efficiency

To maximize yield and minimize by-products in the synthesis of this compound, careful optimization of reaction parameters is crucial. Key variables include temperature, pressure, and the choice of solvent.

Temperature, Pressure, and Solvent Effects

The conditions under which the alkylation and acylation reactions are performed can have a profound impact on the outcome. The choice of solvent, in particular, can dictate the reaction pathway. In the alkylation of active methylene compounds using the base DBU, performing the reaction in a nonpolar solvent like benzene (B151609) favors selective monoalkylation. In contrast, using polar solvents can lead to a decrease in this selectivity oup.com.

Temperature is another critical parameter. In the microwave-assisted, solvent-free alkylation of ethyl cyanoacetate, increasing the reaction temperature can lead to a higher conversion of the starting material. However, it may also increase the formation of dialkylated by-products, necessitating a careful balance to achieve optimal results mdpi.com. The table below, derived from studies on the alkylation of ethyl cyanoacetate, illustrates the effect of temperature on product distribution.

EntryAlkylating AgentBaseTemperature (°C)Time (min)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1Ethyl IodideK₂CO₃100607812
2Ethyl IodideK₂CO₃12060~70~24
3n-Butyl BromideCs₂CO₃12012083-
4Benzyl ChlorideK₂CO₃1201208214

This table is adapted from data on the alkylation of ethyl cyanoacetate and is presented to illustrate general principles of reaction optimization. mdpi.com

The choice of base is also influential. For instance, in the benzylation of ethyl cyanoacetate, K₂CO₃ provided a better yield of the desired mono-alkylated product compared to Cs₂CO₃ under the same conditions mdpi.com. In catalytic systems, optimization extends to the catalyst itself. Studies on C-acylation found SmCl₃ to be a highly efficient catalyst compared to other Lewis acids like MgCl₂, AlCl₃, and FeCl₃ organic-chemistry.org.

Based on a comprehensive review of available scientific literature, a dedicated article on the chemical reactivity and transformation pathways of This compound cannot be generated at this time. Extensive searches for this specific compound did not yield documented research outlining its reactions to form the heterocyclic derivatives specified in the request, such as pyrroles, pyridazines, pyrazolo[3,4-c]pyridazines, and indoles.

The scientific literature that discusses the synthesis of these particular heterocyclic systems describes pathways originating from related, but structurally different, nitrile-containing compounds. For instance, studies show the formation of various heterocycles from precursors like phenacylmalononitrile (2-benzoylmalononitrile) and its derivatives, or from arylhydrazonomalononitriles. uminho.ptnih.govnih.gov These compounds possess an active methylene group that is crucial for the cyclization reactions leading to the aforementioned heterocycles.

In contrast, this compound has a quaternary carbon atom at the position alpha to the nitrile groups, lacking the acidic proton that typically facilitates these transformation pathways. While this compound can theoretically be synthesized, its subsequent reactivity in annulation and cyclization reactions as requested is not described in the available research.

Therefore, to adhere to the principles of scientific accuracy and avoid generating speculative content, the requested article cannot be provided. The foundational research data linking this compound to the specified synthetic routes is not present in the accessible literature.

Chemical Reactivity and Transformation Pathways of 2 Benzoyl 2 Benzylmalononitrile

Nucleophilic Reactivity at the Malononitrile (B47326) Moiety

Annulation and Cyclization Reactions to Form Heterocycles

Triazole Derivatives

The synthesis of triazole derivatives from 2-benzoyl-2-benzylmalononitrile can be envisioned through a multicomponent reaction involving an azide (B81097) source. Given the presence of the active methylene (B1212753) group, a plausible pathway involves the in-situ formation of an enamine or enolate intermediate, which then undergoes a [3+2] cycloaddition with an organic azide.

A general scheme for this transformation would involve the reaction of this compound with a primary amine to form an enamine intermediate. This enamine would then react with an azide, such as tosyl azide, in a 1,3-dipolar cycloaddition. Subsequent rearrangement and elimination would lead to the formation of the aromatic triazole ring. The reaction conditions would likely involve a suitable solvent like ethanol (B145695) or DMF and might be catalyzed by a base to facilitate the formation of the nucleophilic intermediate.

Table 1: Plausible Reaction Conditions for Triazole Synthesis

Reactants Reagents/Catalysts Solvent Conditions Expected Product
This compound, Primary Amine, Organic AzideBase (e.g., Et3N, DBU)DMF, EthanolHeating1,5-disubstituted-4-benzoyl-4-benzyl-1H-1,2,3-triazole derivative
Oxadiazole Derivatives

The formation of oxadiazole derivatives from this compound is anticipated to proceed via a reaction with hydroxylamine (B1172632) followed by cyclization. The nitrile groups of the malononitrile moiety can react with hydroxylamine to form an amidoxime (B1450833) intermediate. This intermediate can then undergo cyclization with a carbonyl source, or in this case, the internal benzoyl group could potentially participate in an intramolecular cyclization under dehydrating conditions to form a 1,2,4-oxadiazole (B8745197) ring.

Alternatively, a more common route involves the reaction of the β-ketonitrile with hydroxylamine to form an intermediate that can be acylated and then cyclized. For instance, treatment with hydroxylamine hydrochloride in the presence of a base would yield the corresponding amidoxime. Subsequent reaction with an acylating agent, followed by heating, would induce cyclodehydration to the 1,2,4-oxadiazole.

Table 2: Potential Pathway for Oxadiazole Synthesis

Step Reactants Reagents/Catalysts Solvent Conditions Intermediate/Product
1This compoundHydroxylamine hydrochloride, Base (e.g., NaHCO3)Ethanol/WaterRefluxAmidoxime intermediate
2Amidoxime intermediateAcyl chloride or AnhydridePyridine or DMFHeatingO-acylamidoxime intermediate
3O-acylamidoxime intermediateDehydrating agent (e.g., POCl3, PPA) or HeatToluene (B28343)Reflux3-(substituted)-5-(benzoyl(benzyl)methyl)-1,2,4-oxadiazole

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to the electronic effects of their substituents.

The benzoyl phenyl ring is deactivated towards electrophilic attack. The carbonyl group is a strong electron-withdrawing group through both inductive and resonance effects. This deactivation directs incoming electrophiles primarily to the meta position.

The benzyl (B1604629) phenyl ring , being attached to a methylene group which is in turn connected to the electron-withdrawing malononitrile and benzoyl moieties, is also deactivated, albeit to a lesser extent than the benzoyl ring. The benzyl group itself is generally considered weakly activating and an ortho, para-director. However, the influence of the rest of the molecule would likely reduce its reactivity. Substitution would be expected to occur at the ortho and para positions, with the para isomer often being favored due to reduced steric hindrance.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Phenyl Ring Substituent Effect Reactivity Directing Effect Example Reaction (Nitration)
BenzoylStrong deactivatingDecreasedmetaFormation of 3-nitrobenzoyl derivative
BenzylWeakly deactivating (overall)Slightly decreasedortho, paraFormation of 4-nitrobenzyl derivative

Carbonyl Group Reactivity (Benzoyl Moiety)

The carbonyl group of the benzoyl moiety in this compound is an electrophilic center and is susceptible to nucleophilic attack. Typical reactions of ketones can be expected to occur at this site. These include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-phenyl-1-(2-benzyl-2,2-dicyanoethyl)methanol.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. For example, reaction with methylmagnesium bromide would give 1-(2-benzyl-2,2-dicyanoethyl)-1-phenylethan-1-ol.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction using a phosphorus ylide.

Formation of Imines and Related Derivatives: Reaction with primary amines will form imines, while reaction with hydroxylamine will yield an oxime, and hydrazines will produce hydrazones.

The reactivity of the carbonyl group can be influenced by the steric hindrance imposed by the bulky benzyl and malononitrile groups.

Radical Reactions and Mechanistic Pathways

While specific radical reactions of this compound are not extensively documented, the chemistry of related β-ketonitriles suggests potential pathways. The α-position of the β-ketonitrile is a potential site for radical generation. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have been developed for the synthesis of β-ketonitriles, proceeding through radical intermediates.

A plausible radical reaction could involve the abstraction of the benzylic hydrogen atom. The resulting benzyl radical would be stabilized by resonance with the phenyl ring. This radical could then participate in various radical coupling or addition reactions. Another possibility is the involvement of the nitrile groups in radical cyclizations.

Mechanistically, radical reactions could be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide under thermal or photochemical conditions. The reaction would proceed via a chain mechanism involving initiation, propagation, and termination steps.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction using a mild reducing agent like NaBH₄, the benzoyl carbonyl group would be selectively reduced over the nitrile groups. Conversely, harsher reducing agents like LiAlH₄ would likely reduce both the carbonyl and the nitrile groups.

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. This is particularly relevant in electrophilic aromatic substitution, as discussed in section 3.2. The choice of reagents and reaction conditions can influence which of the two phenyl rings reacts and at which position. For instance, Friedel-Crafts acylation would likely occur on the less deactivated benzyl ring.

The active methylene group also presents regioselective possibilities. In reactions with unsymmetrical electrophiles, the site of attack on the enolate intermediate will determine the final product structure. Steric hindrance from the bulky benzoyl and benzyl groups will play a significant role in directing the approach of reagents, thereby influencing both chemo- and regioselectivity.

Derivatization and Structural Modification of 2 Benzoyl 2 Benzylmalononitrile

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 2-benzoyl-2-benzylmalononitrile with diverse substituents is primarily achieved by employing substituted starting materials in its synthesis, which typically involves the benzoylation of benzylmalononitrile (B177411) or the benzylation of benzoylmalononitrile. This approach allows for the introduction of a wide range of functional groups onto the aromatic rings.

Modifications to the benzoyl group are strategically introduced by using substituted benzoylating agents, such as substituted benzoyl chlorides, during the synthesis. This allows for the incorporation of various electronic and steric features onto this part of the molecule. For instance, the acylation of a suitable malononitrile (B47326) precursor with a substituted benzoyl chloride can yield analogues with modified benzoyl moieties researchgate.net. The nature of the substituent on the benzoyl ring can significantly influence the chemical properties of the resulting molecule, including the electrophilicity of the carbonyl carbon.

Table 1: Examples of Substituted Benzoyl Chlorides for Analogue Synthesis This table is interactive. Users can sort by substituent or predicted electronic effect.

Substituent (R) Substituted Benzoyl Chloride Name Predicted Electronic Effect
4-OCH₃ 4-Methoxybenzoyl chloride Electron-donating
4-CH₃ 4-Methylbenzoyl chloride Electron-donating
H Benzoyl chloride Neutral
4-Cl 4-Chlorobenzoyl chloride Electron-withdrawing

Analogously, variations in the benzyl (B1604629) group are accomplished by starting with substituted benzyl halides or related electrophiles. The reaction of an α-acylmalononitrile with a substituted benzyl bromide, for example, would install a modified benzyl group at the α-position. Copper-catalyzed cross-coupling reactions between aryl acetonitriles and various benzyl alcohols also represent a viable route to such structures, offering a broad scope for the benzyl component eie.grnih.gov.

Table 2: Examples of Substituted Benzylating Agents for Analogue Synthesis This table is interactive. Users can sort by agent or substituent position.

Substituent (R) Substituted Benzylating Agent Name Substituent Position
4-OCH₃ 4-Methoxybenzyl bromide para
2-CH₃ 2-Methylbenzyl bromide ortho
4-F 4-Fluorobenzyl bromide para
3-CN 3-Cyanobenzyl bromide meta

The dinitrile or malononitrile functionality is a cornerstone of the molecule's reactivity, offering numerous pathways for transformation into other functional groups. The two nitrile groups, being powerful electron-withdrawing groups, activate the molecule for various reactions and can be selectively or fully converted into different moieties acs.orgresearchgate.net.

Hydrolysis and Alcoholysis : The nitrile groups can be hydrolyzed under acidic or basic conditions to yield amides, and subsequently carboxylic acids. Partial hydrolysis can lead to the formation of a cyano-amide intermediate. In the presence of alcohols, nitrile groups can be converted into esters. Biocatalytic methods using nitrilases or nitrile hydratases offer a mild and highly selective alternative for these transformations, often proceeding with high enantioselectivity acs.orgnih.gov.

Reduction : Both nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields a 1,3-diamine, a valuable building block for the synthesis of heterocyclic compounds.

Cycloaddition Reactions : The nitrile groups can participate as dienophiles or dipolarophiles in various cycloaddition reactions. For example, they can react with azides to form tetrazoles or with dienes in [4+2] cycloadditions to construct pyridine rings researchgate.net.

Desymmetrization : A significant strategy in the chemistry of disubstituted malononitriles is the enantioselective desymmetrization, where the two chemically equivalent nitrile groups are differentiated. This can be achieved using chiral catalysts, leading to the selective transformation of one nitrile group while leaving the other intact. Such methods provide access to chiral nitrile-containing molecules with a fully substituted carbon center researchgate.netresearchgate.netacs.org.

Table 3: Summary of Dinitrile Functionality Transformations This table is interactive. Users can sort by reaction type or resulting functional group.

Reaction Type Reagents/Conditions Resulting Functional Group(s)
Full Hydrolysis H₃O⁺ or OH⁻, heat Dicarboxylic acid
Partial Hydrolysis H₂O, controlled conditions Cyano-amide, Diamide
Reduction LiAlH₄ or H₂/Catalyst 1,3-Diamine
Cycloaddition Azides (e.g., NaN₃) Tetrazole ring

Construction of Fused and Spirocyclic Systems

The dense functionality of this compound makes it an excellent precursor for the synthesis of complex polycyclic architectures, including fused and spirocyclic systems. The strategic intramolecular or intermolecular reactions involving its functional groups can lead to the rapid assembly of intricate molecular frameworks.

Fused Heterocycles : The dinitrile and carbonyl functionalities can be exploited in condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reactions of malononitrile derivatives with compounds like barbituric acid or pyrazolones in multicomponent reactions are known to produce fused pyranopyrimidine and related systems nih.gov. Similarly, phenacylmalononitriles (possessing a keto and a dinitrile group) react with electron-deficient alkynes to form highly substituted cyclopentenes, which can serve as intermediates for further annulations beilstein-journals.org. These precedents suggest that this compound could be a valuable substrate for synthesizing novel benzo-fused heterocycles organic-chemistry.org.

Spirocyclic Systems : The quaternary carbon atom of this compound is an ideal spiro-center. Intramolecular cyclization reactions can be designed to form a new ring that shares this carbon atom. For instance, if a suitable reactive group is present on either the benzoyl or benzyl ring, an intramolecular reaction (such as a Michael addition or a Friedel-Crafts type reaction) could lead to the formation of a spirocycle ed.ac.uk. Photoredox-mediated dearomative annulation cascades represent a modern approach to creating spirocyclic frameworks from precursors containing aromatic rings and tethered reactive partners, a strategy potentially applicable to derivatives of this compound nih.gov.

Table 4: Potential Cyclic Systems from Malononitrile-based Precursors This table is interactive. Users can sort by precursor type or resulting ring system.

Precursor Type Reaction Partner(s) Resulting Ring System
Malononitrile Aryl aldehyde, Barbituric acid Fused Pyrano[2,3-d]pyrimidine
Phenacylmalononitrile Dialkyl but-2-ynedioates Substituted Cyclopentene (B43876)
Tethered Malononitrile (Intramolecular reaction) Spirocyclic lactam

Elucidation of Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the interplay of electronic and steric effects imparted by the various substituents.

Electronic Effects : Substituents on the benzoyl and benzyl aromatic rings can profoundly alter the reactivity of the molecule. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease its electrophilicity. On the benzyl ring, such substituents would modulate the nucleophilicity of the aromatic ring itself and the stability of any potential intermediates formed at the benzylic position.

Steric Hindrance : The introduction of bulky substituents, particularly at the ortho positions of the aromatic rings, can sterically hinder the approach of reagents to the reactive centers. This can influence reaction rates and, in some cases, alter the regioselectivity of a reaction. For example, bulky groups on the benzoyl moiety could direct nucleophilic attack to the less hindered face of the carbonyl group.

Computational Modeling : Quantitative structure-reactivity relationships (QSRRs) can be developed to predict the reactivity of new analogues. By correlating calculated molecular descriptors (such as orbital energies, atomic charges, and steric parameters) with experimentally determined reaction rates, predictive models can be constructed. Such computational approaches facilitate the rational design of derivatives with desired reactivity profiles without the need for exhaustive experimental screening chemrxiv.org. The study of related systems, like substituted cathinones, has shown clear relationships between substituent identity and biological transporter affinity, highlighting how systematic structural modifications can tune molecular properties nih.gov.

Spectroscopic and Structural Elucidation of 2 Benzoyl 2 Benzylmalononitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For 2-Benzoyl-2-benzylmalononitrile, a suite of 1D and 2D NMR experiments would be required for a complete assignment of its proton and carbon signals and to understand its conformational preferences.

One-dimensional NMR provides fundamental information about the different chemical environments of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methylene (B1212753) protons.

Aromatic Protons: The protons on the benzoyl and benzyl (B1604629) phenyl rings would appear in the downfield region, typically between 7.0 and 8.1 ppm . The specific chemical shifts and splitting patterns would depend on the electronic environment and coupling between adjacent protons. The ortho-protons of the benzoyl group are expected to be the most deshielded due to the anisotropy of the adjacent carbonyl group.

Methylene Protons (-CH₂-): The two protons of the benzyl group's methylene bridge are diastereotopic due to the adjacent chiral quaternary center. This means they are chemically non-equivalent. They are expected to resonate as a complex multiplet, potentially an AB quartet, in the range of 3.5-4.5 ppm . stackexchange.com The exact appearance depends on the difference in their chemical shifts and the geminal coupling constant. In some cases, if the chemical shift difference is very small, they might appear as a simple singlet. stackexchange.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The expected chemical shifts are distributed over a wide range. oregonstate.eduoregonstate.edu

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, with an expected chemical shift in the 190-198 ppm range. youtube.com

Aromatic Carbons: The ten carbons of the two phenyl rings would resonate between 125 and 140 ppm . nih.gov

Nitrile Carbons (C≡N): The two nitrile carbons are expected to appear in the 112-118 ppm range. oregonstate.eduyoutube.com Signals for quaternary carbons are typically weaker in intensity compared to protonated carbons. hw.ac.uk

Quaternary Carbon (-C(CN)₂-): The central quaternary carbon, bonded to the benzoyl, benzyl, and two cyano groups, is expected to have a chemical shift in the 50-65 ppm range. Its signal would likely be of low intensity.

Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is predicted to be in the 40-55 ppm range. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
Aromatic (10H, m)7.0 - 8.1C=O190 - 198
-CH₂- (2H, m/AB quartet)3.5 - 4.5Aromatic125 - 140
C≡N112 - 118
-C(CN)₂- (quaternary)50 - 65
-CH₂-40 - 55

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen environments. fiveable.me For this compound, it would show a single resonance for the two equivalent nitrile nitrogen atoms. The chemical shift for nitrile nitrogens typically appears in a distinct region, generally shielded relative to other nitrogen functional groups like imines or amides. This technique would confirm the presence of the nitrile functionality.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this molecule, COSY would primarily show correlations between the coupled protons within the benzoyl and benzyl aromatic rings, helping to assign their substitution patterns. No cross-peak is expected between the aromatic protons and the methylene protons as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). chemicalbook.com This would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and, crucially, to assign the methylene carbon by its correlation to the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this structure, as it reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.org It would provide the key to connecting the different fragments of the molecule. Expected key correlations include:

From the methylene protons to the quaternary carbon , the carbonyl carbon , and the ipso-carbon of the benzyl ring.

From the ortho-protons of the benzoyl ring to the carbonyl carbon .

These correlations would piece together the entire carbon skeleton and confirm the placement of the benzoyl and benzyl groups on the central malononitrile (B47326) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org NOESY would be critical for determining the preferred three-dimensional conformation of the molecule in solution. For instance, observing a cross-peak between the ortho-protons of the benzoyl ring and the ortho-protons of the benzyl ring would indicate that these rings are spatially proximate.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl and nitrile groups.

C≡N Stretch: The nitrile group typically shows a stretching vibration in the range of 2220-2260 cm⁻¹ . In malononitriles, this peak can sometimes be of weak to medium intensity. libretexts.org

C=O Stretch: The benzoyl group, being an aryl ketone, will exhibit a strong C=O stretching absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone, placing it in the 1680-1700 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com

Other Bands: Aromatic C=C stretching vibrations would appear around 1600, 1580, and 1450 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to the vibrations of symmetric, non-polar bonds. Therefore, the C≡N and aromatic C=C stretching vibrations are expected to produce strong signals in the Raman spectrum, confirming the data obtained from IR spectroscopy. researchgate.netnih.gov

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-HStretch3000 - 3100MediumMedium
Aliphatic C-H (-CH₂-)Stretch2850 - 3000MediumMedium
Nitrile (C≡N)Stretch2220 - 2260Medium-WeakStrong
Ketone (C=O)Stretch1680 - 1700StrongMedium
Aromatic C=CStretch~1600, 1580, 1450Medium-StrongStrong

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. gbiosciences.com For this compound (C₁₇H₁₂N₂O), the molecular weight is 272.30 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 272. The fragmentation would likely proceed through the cleavage of the bonds adjacent to the carbonyl group and the quaternary carbon, which are relatively weak. Key fragmentation pathways include: libretexts.orgmiamioh.edu

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) , which would give a very intense base peak at m/z = 105 . youtube.com

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the quaternary carbon would result in the formation of the stable benzyl cation (C₆H₅CH₂⁺) , which rearranges to the even more stable tropylium (B1234903) ion, giving a strong peak at m/z = 91 .

Other fragments corresponding to the loss of a phenyl group (m/z = 77) or cyano radicals could also be observed.

X-ray Crystallography for Solid-State Structure and Conformation

While no published crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a compound in the solid state. If suitable crystals could be grown, this technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the benzoyl, benzyl, and malononitrile moieties.

Conformation: The exact torsional angles between the planes of the two aromatic rings and the substituents around the central quaternary carbon. This would reveal the molecule's preferred solid-state conformation, which is governed by steric and electronic effects.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. Studies on similar substituted malononitriles show they often form complex, tightly packed structures. researchgate.netmdpi.com

High-Resolution Spectroscopic Techniques

High-resolution techniques provide a greater level of precision, which is invaluable for confirming molecular identity and structure.

High-Resolution Mass Spectrometry (HRMS): This is a critical technique for the unambiguous confirmation of a compound's elemental composition. alevelchemistry.co.ukmeasurlabs.com While low-resolution MS provides the nominal mass (m/z = 272), HRMS measures the mass to four or more decimal places. ucla.edu For this compound, the calculated exact mass of the molecular ion [M]⁺˙ is 272.09496 . An experimental HRMS measurement matching this value would definitively confirm the molecular formula as C₁₇H₁₂N₂O, ruling out other possible formulas that have the same nominal mass. chimia.ch

Theoretical and Computational Studies of 2 Benzoyl 2 Benzylmalononitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For 2-Benzoyl-2-benzylmalononitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The presence of the flexible benzyl (B1604629) and benzoyl groups suggests that multiple low-energy conformers might exist, and a thorough conformational analysis would be necessary to identify the global minimum on the potential energy surface.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. For this compound, one would expect the HOMO and LUMO to be distributed across the aromatic rings and the nitrile groups, playing a significant role in its chemical behavior.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to nucleophilic or electrophilic attack. In an ESP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms of the benzoyl and nitrile groups, respectively. Regions of positive potential (usually blue) would likely be found around the hydrogen atoms.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are also instrumental in mapping out the pathways of chemical reactions.

Transition State Characterization

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is essential for understanding the reaction's kinetics. For reactions involving this compound, computational chemists would locate the transition state structures and verify them by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Reaction Pathway Energetics

While the specific data for this compound is not available, the principles outlined above represent the standard and powerful computational approaches that would be used to investigate its properties. The absence of such studies in the current literature highlights a potential area for future research, where the synthesis and subsequent theoretical analysis of this compound could contribute to a deeper understanding of the structure-property relationships in multifunctional organic molecules.

Spectroscopic Property Prediction and Validation

Theoretical and computational methods are pivotal in predicting and validating the spectroscopic properties of molecules like this compound. These approaches, primarily rooted in quantum mechanics, allow for the calculation of various spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.

Density Functional Theory (DFT) is a prominent computational tool employed for this purpose. By using DFT, researchers can model the geometric and electronic structure of a molecule and subsequently predict its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For instance, in studies of compounds with similar structural motifs, like 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives, DFT calculations have been successfully used to describe their spectroscopic behavior. nih.gov The theoretical ¹H and ¹³C NMR chemical shifts, once calculated, are compared with experimental spectra obtained in solution. This comparison helps in confirming the compound's conformation in the solution phase. nih.gov

Similarly, vibrational frequencies from IR spectroscopy can be predicted. Theoretical calculations can identify the characteristic stretching and bending modes of functional groups within the molecule. In the solid state, experimental IR spectroscopy might identify N-O stretching vibrations and benzimidazole (B57391) skeleton vibrations at specific wavenumbers. nih.gov DFT calculations can then provide a detailed description of these vibrational modes, often revealing them to be coupled vibrations. nih.gov The agreement between the calculated and experimental vibrational frequencies serves as a validation of the computational model and provides a deeper understanding of the molecular vibrations.

The following table illustrates how theoretical and experimental spectroscopic data are typically compared for validation, using data for a related benzimidazole derivative as an example.

Spectroscopic TechniqueExperimental Value (cm⁻¹)Theoretical (DFT) Value (cm⁻¹)Assignment
Infrared (IR) Spectroscopy~1610, ~1590-Vibrational benzimidazole skeleton
Infrared (IR) Spectroscopy~1380, ~1365, ~1225~1470, ~1350, ~1285N-O stretching (coupled vibration)

This table presents data for 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives to illustrate the validation process. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions.

For molecules like this compound, MD simulations can offer insights into their flexibility, stability, and how they interact with their environment, such as a solvent or a biological receptor. These simulations are particularly valuable in understanding the behavior of a ligand within the binding site of a protein.

In studies involving derivatives of benzylidenemalononitrile (B1330407), MD simulations have been employed to examine the stability and interactions of these molecules when docked into the active site of a protein. nih.gov Typically, the simulation is set up by placing the protein-ligand complex in a solvent box (e.g., water) and adding ions to neutralize the system. The system is then equilibrated to the desired temperature and pressure. nih.gov

During the production run of the simulation, the trajectory of each atom is recorded. Analysis of this trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein-ligand complex over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site.

Hydrogen Bonds and Other Interactions: MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein, providing a dynamic picture of the binding mode.

Conformational Changes: The simulation can show how the ligand and the protein's active site may change their conformations to accommodate each other.

The following table summarizes the key aspects and findings from a typical MD simulation study on a related compound.

Simulation ParameterDescriptionTypical Findings
Force Field A set of parameters used to describe the potential energy of the system.AMBER99SB is a commonly used force field for protein simulations. nih.gov
Solvent Model The model used to represent the solvent molecules.SPC (Simple Point Charge) water model is frequently used. nih.gov
Simulation Time The duration of the simulation.A 20 ns simulation is often sufficient to assess the stability of a protein-ligand complex. nih.gov
Analysis The types of analyses performed on the simulation trajectory.RMSD analysis to confirm the stability of the ligand in the binding site. researchgate.net

Through such detailed simulations, researchers can gain a comprehensive understanding of the dynamic behavior of this compound at an atomic level, which is crucial for applications in drug design and materials science.

Applications of 2 Benzoyl 2 Benzylmalononitrile in Non Biological Chemical Sciences

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 2-Benzoyl-2-benzylmalononitrile, owing to its multiple functional groups, makes it a valuable starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. Benzoylacetonitrile derivatives, which share a key structural motif with the title compound, are well-established synthons for five-membered heterocycles. tubitak.gov.tr These precursors, possessing a reactive methylene (B1212753) group, a carbonyl function, and a nitrile group, readily participate in cyclization reactions to form a variety of heterocyclic rings such as pyrroles, furans, thiophenes, pyrazoles, and isoxazoles. tubitak.gov.tr

While direct literature on the synthetic applications of this compound is not extensively detailed, the known reactivity of related compounds provides a strong indication of its potential. For instance, benzylidenemalononitrile (B1330407) and its derivatives are key intermediates in Knoevenagel condensation reactions, a fundamental process in organic synthesis for the formation of carbon-carbon double bonds. nih.govnih.gov These reactions typically involve the condensation of an active methylene compound, like a malononitrile (B47326) derivative, with an aldehyde or ketone. nih.govnih.gov Given its structure, this compound could theoretically undergo further reactions at its nitrile or carbonyl groups to yield complex polycyclic and heterocyclic systems. The presence of both benzoyl and benzyl (B1604629) groups offers additional sites for functionalization, expanding the diversity of potential products.

The synthesis of pyranopyrimidine derivatives, a class of biologically significant heterocyclic compounds, often involves multicomponent reactions utilizing malononitrile, among other reagents. nih.gov This highlights the general utility of the malononitrile scaffold in constructing intricate molecular frameworks.

Potential in Materials Chemistry

The application of organic molecules in materials science is a rapidly expanding field, with a continuous search for novel compounds possessing desirable electronic and physical properties.

Precursor for Optoelectronic Materials

While direct studies on the optoelectronic properties of this compound are not prominent, the characteristics of related molecules suggest its potential as a precursor. For example, benzylidenemalononitrile derivatives have been noted for their use in the design of photoconductive cells. nih.gov Furthermore, benzoquinone-based donor-acceptor compounds, which exhibit charge-transfer properties, have been synthesized and investigated for their optoelectronic applications. researchgate.net The benzoyl group in this compound could potentially act as an electron-accepting moiety, and with appropriate modification, the molecule could be tailored to exhibit charge-transfer characteristics suitable for optoelectronic materials.

Application in Polymer Chemistry

The relevance of this compound as a monomer or initiator in polymer chemistry has not been explicitly demonstrated in available research.

Contribution to Catalysis

The direct catalytic activity of this compound has not been a primary focus of research. However, the broader family of malononitrile and benzoyl derivatives is significant in the context of catalysis. Metal complexes derived from ligands containing similar functional groups, such as benzoylhydrazones, have been synthesized and their catalytic activities explored. elsevierpure.comsciencepublishinggroup.com For instance, Ni(II) complexes with benzoylhydrazone ligands have been characterized, showcasing the coordinating ability of the benzoyl moiety. elsevierpure.com

It is conceivable that this compound could serve as a ligand for metal ions, with the nitrile and carbonyl groups acting as coordination sites. Such metal complexes could potentially exhibit catalytic properties in various organic transformations. Ruthenium(II) cymene complexes, for example, have been utilized in tandem deacetalization-Knoevenagel condensation reactions for the synthesis of benzylidene malononitrile. researchgate.net This demonstrates the interplay between metal catalysts and malononitrile derivatives in facilitating chemical reactions.

Utility in Chemical Sensing Technologies

Currently, there is a lack of specific research detailing the application of this compound in the development of chemical sensors. However, the fundamental principles of chemical sensing often rely on the interaction of an analyte with a molecule that exhibits a measurable change in its physical or chemical properties. Fluorescent sensors based on organoboron conjugated polymers have been developed for the detection of benzoyl peroxide, where the interaction is based on the formation of a charge-transfer complex. mdpi.com The electron-withdrawing nature of the benzoyl and nitrile groups in this compound could potentially be exploited for the design of sensors for specific analytes.

Applications in Dye Industry

The structural components of this compound suggest a potential, though not yet realized, application as a precursor in the dye industry. The presence of aromatic rings (benzoyl and benzyl groups) and chromophoric groups (nitrile and carbonyl) are features often found in dye molecules. A patent has described the preparation of disperse bisanil dyes from diaminomaleonitrile (B72808), a compound containing the core malononitrile structure. google.com This process involves the condensation of diaminomaleonitrile with aromatic aldehydes to create colored compounds. google.com This precedent suggests that this compound, with its aromatic and nitrile functionalities, could potentially be a building block for the synthesis of novel dye molecules.

Future Directions and Emerging Research Avenues for 2 Benzoyl 2 Benzylmalononitrile

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry is a paramount objective in modern organic synthesis. For a molecule such as 2-Benzoyl-2-benzylmalononitrile, which possesses a sterically hindered quaternary carbon center, the development of sustainable and atom-economical synthetic routes presents both a challenge and a significant opportunity. Traditional synthetic methods for related compounds often involve multi-step sequences with the use of stoichiometric and potentially hazardous reagents, leading to poor atom economy and considerable waste generation.

Future research should prioritize the design of catalytic, one-pot, or tandem reaction sequences that minimize waste and maximize the incorporation of all reactant atoms into the final product. Exploring alternative energy sources such as microwave irradiation or mechanochemistry could also lead to more environmentally benign processes. acs.orgias.ac.in

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic ApproachPotential Catalysts/ReagentsKey Advantages
Catalytic Asymmetric AlkylationChiral phase-transfer catalysts, organocatalysts, or transition metal complexesEnantioselective synthesis, reduction of chiral auxiliaries.
One-Pot Reductive AlkylationWater-catalyzed condensation followed by in-situ reduction (e.g., with NaBH4)Reduced workup steps, use of greener solvents. organic-chemistry.org
Microwave-Assisted SynthesisSolid-supported catalysts (e.g., hydrotalcites)Reduced reaction times, improved energy efficiency. ias.ac.in
Mechanochemical SynthesisBall millingSolvent-free or low-solvent conditions, access to novel reactivity.

The principles of atom economy, which focus on maximizing the incorporation of starting materials into the final product, will be a critical metric for evaluating the success of these new synthetic methodologies.

Exploration of Novel and Unprecedented Reactivity Patterns

The unique structural motif of this compound, featuring a ketone, a quaternary carbon, and two nitrile groups, suggests a rich and largely unexplored reactive landscape. The presence of these functional groups in close proximity can lead to novel intramolecular cyclizations, rearrangements, and multicomponent reactions.

Research into the reactivity of the closely related phenacylmalononitriles has revealed their potential to undergo base-promoted domino reactions with electron-deficient alkynes to form complex, multifunctionalized cyclopentene (B43876) and dicyclopentene derivatives. cluster-science.com It is highly probable that this compound could participate in similar transformations, leading to the discovery of new heterocyclic and carbocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Future investigations should systematically explore the reactivity of this compound with a diverse range of electrophiles and nucleophiles under various catalytic conditions.

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Automation)

The integration of advanced chemical technologies like flow chemistry and laboratory automation offers the potential to accelerate the synthesis, optimization, and discovery of new derivatives of this compound. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for exploring the reaction space of this compound.

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid generation of a library of derivatives for biological or materials science applications. This approach would significantly expedite the structure-activity relationship (SAR) studies of new compounds based on the this compound scaffold.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and predictive modeling are indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods can be leveraged to:

Predict Reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new reactions.

Design Novel Derivatives: Quantitative Structure-Activity Relationship (QSAR) studies can be used to design new derivatives with enhanced biological activity or desired material properties.

Virtual Screening: Molecular docking simulations can be employed to screen libraries of virtual compounds based on the this compound scaffold against biological targets.

While no computational studies have been specifically reported for this compound, research on other malononitrile (B47326) derivatives has demonstrated the power of these methods in predicting physicochemical, spectral, and biological characteristics. nih.gov

Table 2: Application of Computational Methods to this compound Research

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms and reactivity.Rational design of new synthetic routes and prediction of novel reactivity.
Molecular DockingVirtual screening against biological targets.Identification of potential lead compounds for drug discovery.
Quantitative Structure-Activity Relationship (QSAR)Design of new derivatives with optimized properties.Accelerated discovery of compounds with enhanced biological activity or material performance.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with other molecules.Understanding of binding modes and stability of complexes.

Multidisciplinary Research Bridging Organic Synthesis and Materials Science

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science. Malononitrile derivatives are known to be key components in the synthesis of organic semiconductors, solvatochromic dyes, and nonlinear optical materials. researchgate.netissr-journals.org The benzoyl group, on the other hand, can influence the photophysical properties and solid-state packing of molecules. mdpi.com

Future multidisciplinary research should focus on the synthesis of novel polymers and functional materials incorporating the this compound unit. Potential areas of exploration include:

Organic Electronics: Investigating the potential of its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Nonlinear Optics: Exploring the second- and third-order nonlinear optical properties of its derivatives for applications in photonics and optical data storage.

Sensing: Designing chemosensors based on the this compound scaffold for the detection of specific analytes.

The convergence of expertise in organic synthesis, materials characterization, and device engineering will be crucial for unlocking the full potential of this compound in the realm of materials science.

Q & A

Q. What synthetic routes are recommended for 2-Benzoyl-2-benzylmalononitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, reacting benzaldehyde derivatives with malononitrile in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Solvents like ethanol or toluene are used to facilitate the reaction. Optimization involves:
  • Stoichiometric ratios : Balancing aldehyde and malononitrile (1:1.2 molar ratio recommended).
  • Temperature : Heating under reflux (70–90°C) for 6–12 hours.
  • Workup : Acid quenching followed by recrystallization (e.g., ethanol/water mixture).
    Yield improvements (>80%) are achieved by excluding moisture and using anhydrous solvents .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), benzyl CH₂ (δ 4.5–5.0 ppm), and nitrile absence (no proton signal).
  • ¹³C NMR : Carbonyl (C=O, δ 190–200 ppm), nitrile (C≡N, δ 115–120 ppm).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch).
  • UV-Vis : π→π* transitions (λmax ~270 nm) for conjugated systems.
    Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • HPLC : Reverse-phase systems for high-purity isolation (>99%).
    Monitor fractions via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How do electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoyl ring enhance electrophilicity, accelerating [2+2] or [4+2] cycloadditions. Electron-donating groups (e.g., -OCH₃) reduce reactivity. Computational modeling (DFT) predicts frontier molecular orbitals to guide substituent selection .

Advanced Research Questions

Q. How can contradictory data on nucleophilic substitution reactivity be resolved for this compound?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., SN1 vs. SN2). Systematic studies include:
  • Solvent Polarity : Polar aprotic solvents (DMF) favor SN2; polar protic (MeOH) favor SN1.
  • Kinetic Profiling : Monitor intermediates via time-resolved FTIR or LC-MS.
  • Isotopic Labeling : Use ¹⁸O-water to track hydrolysis mechanisms .

Q. What computational approaches integrate with experimental data to elucidate electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
  • Correlation with UV-Vis : Compare experimental λmax with TD-DFT-predicted transitions.
  • NBO Analysis : Quantify hyperconjugation effects influencing stability .

Q. How can competing mechanisms in thermal decomposition (radical vs. polar) be distinguished experimentally?

  • Methodological Answer :
  • Radical Traps : Add TEMPO to inhibit radical pathways; monitor product suppression via GC-MS.
  • Kinetic Isotope Effects (KIE) : Compare decomposition rates of deuterated vs. non-deuterated analogs.
  • EPR Spectroscopy : Detect radical intermediates under inert conditions .

Q. What kinetic study designs assess stability under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C; quantify degradation via HPLC at intervals (0–48 hrs).
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures.
  • Arrhenius Analysis : Calculate activation energy (Ea) from rate constants at 40–80°C .

Q. How is this compound applied in probing enzyme interactions?

  • Methodological Answer :
  • Fluorescent Labeling : Modify the benzyl group with fluorophores (e.g., dansyl chloride) for FRET-based assays.
  • Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., hydrolases) via kinetic assays.
  • X-ray Crystallography : Co-crystallize with enzymes to map binding sites .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).
  • Microwave Synthesis : Reduce reaction time to minimize decomposition.
  • Catalytic Systems : Use Pd/Cu catalysts for selective cross-couplings (e.g., Suzuki-Miyaura) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.